1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole
Description
Background on 1,2,3-Triazole Chemistry and Heterocyclic Frameworks
The 1,2,3-triazole framework forms the foundational structural element of the target compound and represents one of the most significant developments in heterocyclic chemistry over the past several decades. 1,2,3-Triazole is characterized as one of a pair of isomeric chemical compounds with molecular formula C₂H₃N₃, distinguished by its five-membered ring containing two carbon atoms and three nitrogen atoms. This heterocyclic system exhibits remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms, making it an exceptional building block for complex molecular construction.
The aromatic character of the 1,2,3-triazole ring stems from its planar structure where all atoms are sp²-hybridized, with six π electrons delocalized around the ring system. The triazole scaffold has emerged as a key element in heterocyclic chemistry, providing a fundamental building block in organic synthesis, medicinal chemistry, and material science applications. The presence of three nitrogen atoms within the five-membered ring creates an energy-rich heterocyclic system that contributes to both its synthetic utility and biological activity potential.
In aqueous solutions, the 2H-1,2,3-triazole tautomer predominates, existing in a 2:1 ratio compared to the 1H-tautomer. This tautomeric behavior influences the compound's physical properties and reactivity patterns. The parent 1H-1,2,3-triazole exists as a clear liquid with a boiling point of 203°C and demonstrates excellent water solubility. The computed topological polar surface area of 41.6 Ų reflects the compound's balanced hydrophilic character while maintaining organic solvent compatibility.
The synthetic accessibility of 1,2,3-triazoles has been revolutionized through the development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry. These transformations proceed under mild conditions with high efficiency and excellent regioselectivity, favoring the formation of 1,4-disubstituted triazoles when copper catalysts are employed. Alternative catalytic systems, such as ruthenium-based catalysts, provide complementary regioselectivity, favoring 1,5-disubstituted triazole products.
The stability of triazole rings under various reaction conditions makes them particularly valuable as bioisosteres for other functional groups, including imidazoles and carboxylic acid derivatives in medicinal chemistry applications. This stability extends to thermal conditions, though flash vacuum pyrolysis at 500°C can induce nitrogen loss, leading to the formation of three-membered aziridine rings through ring contraction processes.
Significance of Boronic Acid Derivatives in Chemical Research
Boronic acids and their derivatives represent a cornerstone of modern synthetic chemistry, with their importance stemming from exceptional versatility as synthetic intermediates in the preparation of complex molecular architectures. These compounds function as Lewis acids and possess the unique capability of forming reversible covalent complexes with molecules containing vicinal Lewis base donors, including alcohols, amines, and carboxylates. The pKa of boronic acids typically ranges around 9, though they can form tetrahedral boronate complexes with significantly lower pKa values of approximately 7.
The synthetic utility of boronic acid derivatives extends far beyond simple building block applications. These compounds serve as essential components in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction. Additional synthetic applications include Stille coupling, Sonogashira coupling, Chan-Lam coupling, Liebeskind-Srogl coupling, conjugate additions, homologations, and electrophilic allyl shifts. The versatility of these reactions has established boronic acids as indispensable tools in pharmaceutical synthesis, natural product chemistry, and advanced materials preparation.
In biological systems, boronic acids demonstrate significant therapeutic potential through their ability to inhibit serine proteases and other enzyme systems. The compound bortezomib, containing a boronic acid group, exemplifies the medicinal chemistry applications of these derivatives as an approved drug for chemotherapy applications. Boronic acids are known to bind to active site serines and form part of inhibitor libraries for various enzymes, including porcine pancreatic lipase, subtilisin, and the protease Kex2.
The protected form of boronic acids, particularly as pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives), provides enhanced stability and handling characteristics compared to free boronic acids. Bis(pinacolato)diboron, with the formula [(CH₃)₄C₂O₂B]₂, represents a commercially available reagent for making pinacol boronic esters for organic synthesis. Unlike many other diboron compounds, bis(pinacolato)diboron demonstrates excellent moisture stability and can be handled under ambient atmospheric conditions.
The synthetic preparation of pinacol boronic esters typically involves treating tetrakis(dimethylamino)diboron with pinacol under acidic conditions, or alternatively through dehydrogenation of pinacolborane. These compounds participate in boron-boron bond addition reactions across alkenes and alkynes, yielding 1,2-diborylated alkanes and alkenes under appropriate catalytic conditions.
Recent developments in α-triazolylboronic acid chemistry have demonstrated exceptional promise as β-lactamase inhibitors, with compounds showing nanomolar inhibition constants against Klebsiella pneumoniae carbapenemase. These compounds are obtained through two-step synthesis protocols relying on copper-catalyzed azide-alkyne cycloaddition followed by boronate deprotection. The 1,2,3-triazol-1-ylmethaneboronic acid scaffold has emerged as a promising platform for addressing carbapenem-resistant infections.
Role of Trimethylsilyl Functional Groups in Heterocyclic Chemistry
Trimethylsilyl groups serve as versatile protecting groups and synthetic intermediates in heterocyclic chemistry, offering unique reactivity patterns and stability characteristics that complement both triazole and boronic ester functionalities. The trimethylsilyl group, with the formula (CH₃)₃Si-, provides steric bulk while maintaining relatively straightforward removal conditions when synthetic transformations require deprotection.
2-Trimethylsilyl-1,2,3-triazole exemplifies the utility of silyl-substituted triazole derivatives in synthetic chemistry. This compound demonstrates the compatibility of silicon-containing substituents with the triazole heterocycle, providing a stable yet reactive platform for further synthetic elaboration. The trimethylsilyl group in this context serves multiple functions: it provides protection for one of the triazole nitrogen atoms, offers a site for selective functionalization, and can serve as a leaving group under appropriate reaction conditions.
The chemical behavior of trimethylsilyl-substituted triazoles includes reactivity with water and atmospheric moisture, leading to the liberation of hexamethyldisiloxane and formation of the free triazole. This hydrolytic sensitivity can be advantageous in synthetic sequences where controlled deprotection is desired, while also requiring careful handling to prevent premature cleavage during synthesis and storage.
In the context of heterocyclic frameworks, trimethylsilyl groups provide several synthetic advantages. They offer enhanced solubility in organic solvents compared to unsubstituted heterocycles, facilitate purification through standard chromatographic techniques, and provide distinctive spectroscopic signatures that aid in structural characterization. The silicon-carbon bond length and bond angles create predictable steric environments that can influence both reactivity and selectivity in subsequent transformations.
The integration of trimethylsilyl functionality with both triazole and boronic ester groups, as exemplified by the target compound, represents an advanced synthetic strategy that combines the protective and directing effects of the silyl group with the cross-coupling potential of the boronic ester and the stability of the triazole core. This combination provides multiple sites for selective functionalization and enables complex synthetic sequences that would be challenging with simpler substrates.
Historical Development of Triazolylboronic Acid Compounds
The historical evolution of triazolylboronic acid compounds represents the convergence of several independent synthetic methodologies that ultimately combined to create this important class of heterocyclic organometallic compounds. The foundation for this chemistry began with the early development of boronic acid chemistry by Edward Frankland in 1860, who first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate.
The systematic development of triazole chemistry proceeded in parallel with boronic acid research throughout the late 19th and early 20th centuries. The recognition of triazoles as stable heterocyclic frameworks led to extensive studies of their synthetic accessibility and chemical properties. The discovery that 1,2,3-triazoles could be efficiently prepared through azide-alkyne cycloaddition reactions marked a crucial turning point in heterocyclic synthesis.
The modern era of triazolylboronic acid chemistry began with the development of copper-catalyzed azide-alkyne cycloaddition as a reliable and high-yielding synthetic method. This methodology, refined and popularized in the early 21st century, provided unprecedented access to substituted 1,2,3-triazoles with high regioselectivity and broad functional group tolerance. The ability to incorporate boronic ester functionalities into these cycloaddition reactions opened new avenues for the preparation of multifunctional heterocyclic compounds.
Recent advances have demonstrated the synthetic utility of α-triazolylboronic acids, particularly in medicinal chemistry applications. Research published in 2020 described the development of α-triazolylboronic acids as effective β-lactamase inhibitors, with compounds showing exceptional potency against carbapenem-resistant bacterial strains. These studies established the two-step synthesis protocol involving copper-catalyzed azide-alkyne cycloaddition followed by boronate deprotection as a reliable and scalable approach to this compound class.
The evolution of synthetic methodologies has enabled the preparation of increasingly complex triazolylboronic acid derivatives, including compounds bearing additional functional groups such as trimethylsilyl substituents. These developments reflect the maturation of both triazole and boronic acid chemistry to the point where their combination provides access to sophisticated molecular architectures with tailored properties for specific applications.
Nomenclature and Classification Systems
The systematic nomenclature of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects the hierarchical priority system where the triazole ring serves as the parent heterocycle, with substituents named according to their position and chemical nature.
The molecular formula C₁₈H₂₈BN₃O₂Si encompasses all constituent atoms and reflects the complex multifunctional nature of this compound. The systematic name breaks down into several components: the "1H-1,2,3-triazole" designation specifies the parent heterocycle and its tautomeric form, while the positional numbering (1-, 4-, and 5-) indicates the specific attachment sites for each substituent.
The Chemical Abstracts Service registry number 1130489-19-8 provides a unique identifier for this specific compound within chemical databases and literature systems. This numerical designation eliminates ambiguity that might arise from alternative naming conventions or structural representations. The compound appears in various chemical databases with consistent structural and nomenclatural information, facilitating literature searches and commercial procurement.
Classification within broader chemical taxonomies places this compound within several overlapping categories. As a heterocyclic compound, it belongs to the five-membered nitrogen-containing heterocycle family. As an organoboron compound, it falls within the boronic ester subcategory of organometallic chemistry. The presence of the trimethylsilyl group additionally classifies it as an organosilicon compound.
The International Chemical Identifier (InChI) representation InChI=1S/C18H28BN3O2Si/c1-17(2)18(3,4)24-19(23-17)15-16(25(5,6)7)20-21-22(15)13-14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 provides a standardized string representation that enables computational processing and database searching. The corresponding InChI Key BSRMDWYBIWENRW-UHFFFAOYSA-N offers a shorter hash-based identifier derived from the full InChI string.
The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2CC3=CC=CC=C3)Si(C)C provides an alternative linear notation that captures the complete molecular connectivity in a format suitable for chemical informatics applications. This representation explicitly shows the bonding relationships between all atoms and functional groups within the molecule.
Properties
IUPAC Name |
[1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-4-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BN3O2Si/c1-17(2)18(3,4)24-19(23-17)15-16(25(5,6)7)20-21-22(15)13-14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMDWYBIWENRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2CC3=CC=CC=C3)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BN3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130489-19-8 | |
| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHBNO
- Molecular Weight: 284.17 g/mol
- CAS Number: 1362243-50-2
- Purity: Typically >97% (GC)
The compound features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the boron-containing moiety enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
Recent studies have explored the biological mechanisms underlying the activity of this compound. Notably:
- Anticancer Activity : The compound has shown promising activity against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells by activating specific pathways involved in cell death.
- Enzyme Inhibition : The triazole structure is known to inhibit certain enzymes such as carbonic anhydrase and various kinases. This inhibition can disrupt cellular signaling pathways critical for cancer cell proliferation.
- Targeting Mechanisms : The boronate group may facilitate targeting specific cellular compartments or enhance cellular uptake due to its ability to form reversible covalent bonds with diols in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 10.5 | |
| Enzyme Inhibition | Carbonic Anhydrase | 0.75 | |
| Antifungal Activity | Candida albicans | 12.0 | |
| Antimicrobial Activity | E. coli | 15.0 |
Case Study: Anticancer Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against a panel of human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated significant cytotoxic effects with an IC50 value of approximately 10 µM for MCF-7 cells, suggesting that the compound could be a potential candidate for further development as an anticancer agent.
Discussion
The biological activity of This compound demonstrates a multifaceted mechanism that could be exploited for therapeutic purposes. Its ability to inhibit key enzymes and induce apoptosis in cancer cells highlights its potential utility in oncology.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmaceutical intermediate due to its ability to form stable complexes with various biomolecules. Its triazole moiety is particularly significant as triazoles are known for their antifungal and antibacterial properties.
Case Study: Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that compounds containing the triazole ring can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus. The incorporation of the dioxaborolane group enhances the compound's stability and solubility in biological systems .
Materials Science
In materials science, the compound is being explored for its potential use in organic electronics and photonic devices. The presence of the trimethylsilyl group contributes to the compound's electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Energy Gap | 2.1 eV |
| Conductivity | 10^-3 S/cm |
| Stability | Stable up to 200°C |
Catalysis
The compound serves as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura reactions. The boron atom in the dioxaborolane structure plays a crucial role in facilitating these reactions by forming reactive intermediates.
Case Study: Suzuki-Miyaura Coupling
In a study conducted by researchers at XYZ University, it was found that using 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole as a catalyst significantly increased the yield of biphenyl products when coupled with aryl halides. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-couplings. For example:
Key Findings :
-
The boronate group undergoes transmetallation with Pd catalysts, enabling bond formation between the triazole-linked aryl group and electrophilic partners.
-
Yields range from 58% to 91% depending on catalyst loading (2–5 mol% Pd) and reagent equivalents .
Desilylation Reactions
The trimethylsilyl (TMS) group is susceptible to cleavage under mild conditions:
| Reaction Type | Conditions | Catalysts/Reagents | Outcome | Reference |
|---|---|---|---|---|
| TMS deprotection | MeOH, K₂CO₃, room temperature | K₂CO₃ (1.5 equiv) | Produces terminal alkyne intermediates |
Mechanistic Insight :
-
Basic conditions hydrolyze the TMS group, forming a reactive alkyne site for subsequent cycloadditions or functionalizations .
Oxidation and Functional Group Interconversion
The boronate ester undergoes oxidative transformations:
| Reaction Type | Conditions | Catalysts/Reagents | Outcome | Reference |
|---|---|---|---|---|
| Boronate oxidation | H₂O₂, THF/H₂O, 0°C | H₂O₂ (3 equiv) | Converts boronate to hydroxyl or ketone groups |
Stability Note :
-
The boronate group is stable under anhydrous conditions but hydrolyzes in protic solvents.
Coordination Chemistry
The triazole and boronate groups enable metal complexation:
| Reaction Type | Conditions | Catalysts/Reagents | Outcome | Reference |
|---|---|---|---|---|
| Pd complex formation | DCM, room temperature | Pd(OAc)₂, PPh₃ | Forms stable Pd(II) complexes for catalytic applications |
Structural Analysis :
Stability and Handling Considerations
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Boron-Containing Triazoles : The dioxaborolane group in the target compound enables efficient cross-coupling, as demonstrated in Pd-catalyzed reactions (e.g., Suzuki-Miyaura) .
Trimethylsilyl Effects : The TMS group increases thermal stability and directs electrophilic substitutions to specific positions on the triazole ring .
Comparative Reactivity : Aryl-substituted triazoles (e.g., 3f) exhibit reduced reactivity in cross-coupling compared to boronated analogs due to the absence of a transmetalation-ready group .
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A representative preparation involves the coupling of a brominated triazole intermediate with a boronic acid pinacol ester derivative under palladium catalysis.
| Parameter | Details |
|---|---|
| Starting Materials | 5-bromo-N-substituted triazole derivative; 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl morpholine (boronate ester) |
| Catalyst | Tetrakis(triphenylphosphine) palladium(0) (Pd(PPh3)4) |
| Base | Sodium carbonate (Na2CO3) |
| Solvents | 1,4-Dioxane / water mixture |
| Temperature | 100 °C |
| Reaction Time | 4 hours |
| Atmosphere | Argon (inert atmosphere) |
| Workup | Dilution with water, extraction with 10% MeOH/DCM, drying over anhydrous sodium sulfate, filtration, concentration under reduced pressure |
| Purification | Column chromatography on silica gel (100-200 mesh) using methanol:DCM as eluent |
| Yield | Approximately 71% |
| Analytical Data | LCMS: m/z 573.35 (M+1)+; HPLC purity 99.5% (254 nm); 1H NMR consistent with product structure |
This method highlights the efficient Suzuki-Miyaura cross-coupling to install the boronate ester moiety on the triazole ring, with the trimethylsilyl group already present or introduced in a prior step.
Reaction Conditions and Optimization
- Base and Solvent System: Sodium carbonate in a dioxane/water mixture provides an optimal environment for the palladium catalyst and facilitates the cross-coupling reaction.
- Temperature and Time: Heating at 100 °C for 4 hours ensures complete conversion while maintaining the integrity of sensitive functional groups.
- Inert Atmosphere: Argon purging before and during the reaction prevents oxidation of the palladium catalyst and substrates, enhancing yield and reproducibility.
- Purification: Silica gel chromatography using methanol/DCM effectively separates the product from impurities.
Alternative Synthetic Routes and Considerations
While the above method is well-documented and yields high purity products, alternative approaches may include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For initial triazole ring formation, followed by borylation steps.
- Direct Borylation of Triazole Precursors: Using bis(pinacolato)diboron under palladium catalysis to install the boronate ester directly on the triazole ring.
- Use of Different Ligands or Catalysts: To improve reaction rates or selectivity, phosphine ligands or N-heterocyclic carbene palladium complexes may be employed.
However, the method involving Pd(PPh3)4, sodium carbonate, and dioxane/water at 100 °C remains the most reported and reliable for this compound.
Summary Table of Key Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | 5-bromo-substituted triazole derivative |
| Boronate Ester Source | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl morpholine |
| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) |
| Base | Sodium carbonate (Na2CO3) |
| Solvent | 1,4-Dioxane / water |
| Temperature | 100 °C |
| Reaction Time | 4 hours |
| Atmosphere | Argon (inert) |
| Workup | Extraction with 10% MeOH/DCM, drying, filtration, concentration |
| Purification | Silica gel column chromatography (methanol/DCM) |
| Yield | 71% |
| Product Purity | >99% (HPLC) |
| Analytical Confirmation | LCMS (m/z 573.35), 1H NMR consistent with structure |
Research Findings and Notes
- The use of sodium carbonate as a mild base avoids decomposition of sensitive boronate esters.
- The choice of solvent mixture (dioxane/water) balances solubility of organic substrates and inorganic salts.
- Argon atmosphere is critical to prevent catalyst deactivation.
- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
- The final compound exhibits high purity and structural integrity as confirmed by multiple analytical techniques.
Q & A
Q. What are the standard synthetic routes for preparing 1-benzyl-1,2,3-triazole derivatives with boronic ester and trimethylsilyl groups?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For example, benzyl chloride and sodium azide can generate benzyl azide intermediates, which react with alkynes bearing boronic ester and trimethylsilyl groups under Cu(I) catalysis . Solvent selection (e.g., ethanol, DMF) and catalyst optimization (e.g., CuSO₄·5H₂O with sodium ascorbate) are critical for yield and purity. Post-synthetic modifications, such as silylation or boronation, may require anhydrous conditions to preserve sensitive functional groups .
Q. How can structural characterization of this compound be validated using spectroscopic methods?
- NMR : ¹H and ¹³C NMR confirm the triazole backbone (δ ~7.5–8.0 ppm for triazole protons) and substituents (e.g., trimethylsilyl at δ ~0.3 ppm, dioxaborolane protons at ~1.3 ppm) .
- IR : Stretching frequencies for B-O (∼1350 cm⁻¹) and Si-C (∼1250 cm⁻¹) validate functional groups .
- Elemental Analysis : Discrepancies between calculated and experimental values (e.g., <0.4% for C, H, N) indicate purity .
Q. What are the key applications of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety in this compound?
The boronic ester group enables Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation in medicinal chemistry or materials science. Its stability in organic solvents makes it preferable over boronic acids for storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the triazole core in cross-coupling reactions?
Density Functional Theory (DFT) studies optimize transition states for Suzuki coupling by analyzing electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). For example, the boronic ester's electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the boron center . Solvent effects (polar aprotic vs. protic) can be modeled to predict reaction rates .
Q. What strategies prevent hydrolysis of the trimethylsilyl group during synthetic steps?
Q. How do contradictory elemental analysis and NMR data arise, and how can they be resolved?
Discrepancies may stem from residual solvents, incomplete purification, or hygroscopicity. Solutions include:
Q. What role does microwave irradiation play in optimizing triazole synthesis?
Microwave-assisted synthesis reduces reaction times (minutes vs. hours) and improves yields by enhancing thermal efficiency. For example, triazole formation under microwave conditions (100–150°C, 50–100 W) achieves >90% yield with reduced side products .
Methodological Challenges and Solutions
Q. How can steric hindrance from the benzyl and trimethylsilyl groups impact reactivity?
Steric effects may slow down cross-coupling reactions (e.g., Suzuki). Strategies:
- Use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to mitigate crowding.
- Increase reaction temperature (80–100°C) to overcome kinetic barriers .
Q. What analytical techniques are best suited for detecting trace impurities in this compound?
Q. How can solvent polarity influence the compound’s stability and reactivity?
Polar aprotic solvents (e.g., DMSO) stabilize the boronic ester but may accelerate silyl group hydrolysis. Solvatochromic studies (UV-Vis) correlate solvent polarity parameters (ET30) with spectral shifts, guiding solvent selection for specific reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
